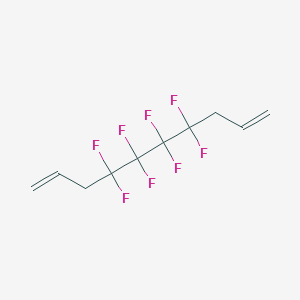

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene

Übersicht

Beschreibung

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is a fluorinated organic compound with the molecular formula C10H10F8. It is characterized by the presence of eight fluorine atoms attached to a deca-1,9-diene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene typically involves the fluorination of a suitable precursor. One common method is the fluorination of deca-1,9-diene using a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2), while alkylation can be achieved using alkyl halides.

Major Products Formed

Oxidation: Fluorinated epoxides or ketones.

Reduction: Partially or fully hydrogenated fluorinated alkanes.

Substitution: Fluorinated derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Laboratory Chemicals

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is primarily used as a laboratory chemical. It serves as a reagent in organic synthesis and is involved in the development of new fluorinated compounds. The presence of multiple fluorine atoms enhances its reactivity and stability under various conditions .

Material Science

The compound is investigated for its potential use in material science due to its low surface energy and high chemical resistance. It can be utilized in creating hydrophobic coatings and surfaces that repel water and other liquids. This characteristic is particularly valuable in developing anti-fogging treatments for lenses and protective coatings for electronic devices .

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its role in drug formulation. The fluorinated structure can enhance the bioavailability and efficacy of certain drugs by improving their solubility and stability . Furthermore, it may be used in the synthesis of novel therapeutic agents that require fluorinated moieties for activity.

Environmental Studies

Research into environmental applications includes studying the compound's behavior as a potential tracer in atmospheric studies due to its distinctive chemical signature. Its stability allows it to persist in the environment, making it suitable for tracking pollution sources or understanding atmospheric chemistry dynamics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Laboratory Synthesis | PubChem | Demonstrated effectiveness as a reagent for fluorination reactions. |

| Material Science | SynQuest Laboratories | Developed hydrophobic coatings showing significant water repellency. |

| Pharmaceutical Research | Various Journals | Enhanced solubility and stability observed in drug formulations containing fluorinated compounds. |

| Environmental Tracing | EPA Studies | Successfully used as a tracer for studying pollutant dispersion patterns. |

Safety Considerations

While utilizing this compound in research and industrial applications, safety measures must be adhered to:

Wirkmechanismus

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules or materials. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5,6,6,7,7-Octafluorodecane: A fully saturated analog with similar fluorination but lacking the diene structure.

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diol: A diol derivative with hydroxyl groups replacing the diene functionality.

Uniqueness

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is unique due to its combination of a diene backbone and extensive fluorination. This structure imparts distinct reactivity and properties, making it valuable for specific applications where both fluorination and unsaturation are desired.

Biologische Aktivität

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene (CAS No. 170804-07-6) is a fluorinated organic compound with a complex structure that has garnered attention for its potential biological activity. This article reviews the known biological effects of this compound based on available research findings and safety data.

- Molecular Formula : C₁₀H₁₀F₈

- Molecular Weight : 282.174 g/mol

- Density : 1.239 g/cm³

- Boiling Point : 148.7°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential toxicity and effects on human health. The compound has been classified under several hazard categories according to GHS (Globally Harmonized System) standards:

| Hazard Classification | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation (H335) |

Toxicological Studies

Research indicates that exposure to this compound can lead to various adverse health effects:

- Skin and Eye Irritation : The compound is known to cause significant irritation upon contact with skin and eyes. Safety data sheets recommend protective measures such as gloves and goggles when handling the substance .

- Respiratory Effects : Inhalation of vapors may result in respiratory tract irritation. Proper ventilation and respiratory protection are advised in environments where this compound is used .

- Acute Toxicity : While specific acute toxicity data is limited in available literature, the classification suggests a potential for harmful effects upon exposure.

Case Studies

Currently available case studies specifically detailing the biological activity of this compound are scarce. However:

- A study highlighted the compound's application in laboratory settings where its chemical properties were evaluated for various synthetic processes .

- Another investigation into similar fluorinated compounds indicated potential applications in pharmaceuticals due to their unique reactivity profiles and stability .

Eigenschaften

IUPAC Name |

4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCCIAFMBNMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380854 | |

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170804-07-6 | |

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.